N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
Description
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold fused with a pyrazine carboxamide moiety. The structure includes a 2-methoxyethylamino side chain, which likely enhances solubility and bioavailability. Its synthesis may involve hydrazine-mediated cyclization or amine-acid coupling reactions, as observed in related compounds .
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-24-5-4-18-13(22)7-21-14(10-8-25-9-12(10)20-21)19-15(23)11-6-16-2-3-17-11/h2-3,6H,4-5,7-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMNLFLJLRSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a synthetic compound that has been the subject of various studies due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. Its structure includes functional groups such as an amide and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1105248-81-4 |
Antioxidant Activity
Recent studies have shown that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. For instance, a study assessed their effectiveness against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to evaluate the protective effects of these compounds. The results indicated that compounds similar to N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) demonstrated a marked reduction in erythrocyte malformations compared to control groups exposed to toxins alone .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. The mechanism involves the modulation of signaling pathways such as NF-kB, which plays a crucial role in inflammatory responses .
Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been highlighted in several studies. For example, one study evaluated the inhibitory effects of these compounds on tumor cell growth in human breast cancer (MCF-7) and leukemia (K562) cell lines. The results demonstrated that certain derivatives effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. Notably, the compound exhibited lower toxicity towards normal cells while maintaining efficacy against cancerous cells .
Case Studies
-
Antioxidant Study on Clarias gariepinus
- Objective : To assess the antioxidant effects against 4-nonylphenol toxicity.
- Findings : Compounds significantly reduced altered erythrocytes from 40% (control) to less than 5% when treated with thieno[3,4-c]pyrazole derivatives.
- : These compounds can serve as potential antioxidants in aquaculture settings.
-
Anti-inflammatory Mechanism Investigation
- Objective : To investigate the anti-inflammatory effects on LPS-induced macrophages.
- Findings : The compound reduced TNF-alpha and IL-6 levels significantly.
- : Suggests potential therapeutic applications in inflammatory diseases.
-
Anticancer Efficacy Against MCF-7 Cells
- Objective : To evaluate cytotoxicity against breast cancer cells.
- Findings : IC50 values indicated potent inhibition at micromolar concentrations with minimal effects on normal fibroblasts.
- : Highlights the selective toxicity towards cancer cells.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various biological activities, making it a candidate for multiple therapeutic applications:
-
Antioxidant Activity
- Research indicates that thieno[3,4-c]pyrazole derivatives can protect against oxidative stress. A study on fish models demonstrated that these compounds significantly reduced oxidative damage in erythrocytes exposed to toxins like 4-nonylphenol.
-
Anti-inflammatory Effects
- Certain derivatives of this compound exhibit selective inhibition of phosphodiesterase enzymes (e.g., PDE7), which are implicated in inflammatory diseases. This inhibition can lead to reduced inflammatory responses in various biological systems.
-
Anticancer Potential
- Thieno[3,4-c]pyrazole compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. Studies have highlighted their potential as inhibitors of Aurora kinase, an enzyme critical for cell division.
Erythrocyte Protection Study
A study conducted on Clarias gariepinus (African catfish) found that treatment with thieno[3,4-c]pyrazole derivatives significantly reduced the percentage of altered erythrocytes from 40.3% (in control with 4-nonylphenol) to as low as 3.7% when treated with specific thieno[3,4-c]pyrazole compounds. This suggests strong antioxidant properties beneficial in aquaculture and environmental toxicology.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 40.3 ± 4.87 |
| 4-Nonylphenol | 12 ± 1.03 |
| Compound A | 0.6 ± 0.16 |
| Compound B | 28.3 ± 2.04 |
| Compound C | 3.7 ± 0.37 |
Inhibition of Aurora Kinase
Another study highlighted the potential of thieno[3,4-c]pyrazole derivatives as potent inhibitors of Aurora kinase, demonstrating significant cytotoxic effects on cancer cell lines and indicating their potential use in oncology.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Functional Differences
| Compound Class | Core Structure | Key Functional Groups | Hypothesized Target | Potential Advantages |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazol | Pyrazine carboxamide, 2-methoxyethyl | APN/Kinases | Enhanced solubility, stability |
| Pyrazoline Derivatives (2b–2o) | Dihydro-1H-pyrazole | Hydrazinyl, methoxyphenyl | APN | High potency (nM IC50) |
| Thiazole Peptidomimetics | Thiazole | Difluorocyclohexyl, trimethoxyphenyl | Proteases | Peptide mimicry |
| Thieno Triazolo Diazepine | Fused triazolo-diazepine | Chlorophenyl, methylthiazol | Kinases | Broad-spectrum inhibition |
Research Implications and Limitations
The target compound’s unique architecture positions it as a promising candidate for oncology therapeutics. However, direct comparative data on efficacy and toxicity are lacking. and suggest that pyrazoline and thieno-triazolo systems exhibit strong target engagement, but the trade-offs between structural complexity and drug-likeness require further study .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,4-c]pyrazole core. Key steps include:
- Amide coupling : Reaction of the pyrazine-2-carboxamide group with the thieno-pyrazole intermediate under controlled pH (6–7) to minimize hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product, with HPLC used to confirm purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR verify the presence of the 2-methoxyethylamino group (δ 3.2–3.5 ppm for methoxy protons) and pyrazine carboxamide (δ 8.5–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] at m/z 456.1542) confirms molecular formula .
- X-ray crystallography : Resolves stereoelectronic effects in the thieno-pyrazole core, critical for understanding bioactivity .
Q. How does the thieno[3,4-c]pyrazole moiety influence the compound’s physicochemical properties?
The bicyclic thieno-pyrazole system enhances planarity and π-stacking potential, increasing binding affinity to hydrophobic enzyme pockets. Computed logP values (~2.8) suggest moderate lipophilicity, suitable for cellular uptake .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assay conditions?
- Dose-response normalization : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for pH-dependent solubility .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects vs. off-target interactions .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity against kinases or GPCRs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The pyrazine carboxamide group often forms hydrogen bonds with Lys721 and Asp831 .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in the thieno-pyrazole region .
- Quantum mechanics/molecular mechanics (QM/MM) : Evaluate charge distribution in the 2-methoxyethylamino group to optimize electrostatic interactions .
Q. What experimental designs are optimal for studying the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS/MS. CYP3A4 is often implicated in oxidation of the methoxyethyl group .
- Reactive metabolite screening : Glutathione trapping assays identify electrophilic intermediates formed during metabolic activation .
- Isotope labeling : Use C-labeled compound to track metabolic pathways in vivo .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthetic yields across laboratories?
- Standardized protocols : Document exact equivalents of reagents (e.g., 1.2 eq EDC/HOBt for amide coupling) and degassing procedures for oxygen-sensitive steps .
- Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products; adjust reaction stoichiometry or temperature accordingly .
Q. What approaches validate the compound’s selectivity in kinase inhibition assays?
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to test against 400+ kinases. A selectivity score (SS) <0.01 indicates high specificity .
- Crystallographic validation : Co-crystallize the compound with off-target kinases (e.g., ABL1) to identify structural determinants of selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
